1-(Pyridazin-3-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of 1-(Pyridazin-3-yl)ethanone derivatives involves several strategies, including Friedel-Crafts acylation, multi-component coupling reactions, and cyclization techniques. For example, derivatives have been synthesized using a one-pot, four-component coupling reaction catalyzed by natural hydroxyapatite, showcasing the versatility in synthesizing pyridazinone derivatives with complex substituents (Louroubi et al., 2019).
Molecular Structure Analysis
Molecular structure elucidation of 1-(Pyridazin-3-yl)ethanone derivatives often employs a combination of spectroscopic techniques such as NMR, IR, and mass spectrometry, complemented by single-crystal X-ray diffraction for solid-state analysis. Computational studies, including density functional theory (DFT), have been used to predict spectral and geometrical data, providing insights into the molecule's electronic structure and reactivity (Louroubi et al., 2019).
Chemical Reactions and Properties
1-(Pyridazin-3-yl)ethanone and its derivatives participate in various chemical reactions, including diazotization, coupling with active methylene compounds, and reactions with isothiocyanates to produce thiourea derivatives. These reactions extend the utility of pyridazinone derivatives in synthesizing a wide array of heterocyclic compounds with potential biological activities (Attaby et al., 2006).
Scientific Research Applications
Synthesis and Antimicrobial Activity
1-(Pyridazin-3-yl)ethanone derivatives have been explored for their potential in synthesizing compounds with significant antimicrobial activity. For instance, one study successfully synthesized a compound that showed notable antimicrobial efficacy, highlighting the utility of incorporating the 1-(pyridazin-3-yl)ethanone moiety into antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Anticancer and Antiangiogenic Effects
Research has also focused on the antiangiogenic and growth inhibitory effects of novel curcumin analogues derived from 1-(pyridazin-3-yl)ethanone on cancer models. These compounds have demonstrated potential in inhibiting tumor growth and suppressing neovascularization, indicating their promise in cancer therapy (Chandru, Sharada, Kumar, & Rangappa, 2008).
HCV NS5B Polymerase Inhibition
The pyridazinone scaffold has been utilized in the development of novel inhibitors targeting the HCV NS5B polymerase. These inhibitors, derived from 5-hydroxy-3(2H)-pyridazinone derivatives, show significant activity against genotype 1 HCV NS5B polymerase, contributing to the pool of potential therapeutic agents for treating hepatitis C virus infections (Zhou et al., 2008).
DNA Binding and Nuclease Activity
Cu(II) complexes of ligands derived from 1-(pyridazin-3-yl)ethanone have been synthesized and shown to possess good DNA binding propensity. These complexes have demonstrated nuclease activity, indicating their potential application in the study of DNA interactions and possibly in therapeutic interventions (Kumar et al., 2012).
Synthesis of Heterocyclic Compounds
The versatility of 1-(pyridazin-3-yl)ethanone extends to the synthesis of various heterocyclic compounds with potential biological activities. For example, research has led to the creation of compounds with moderate antifungal activity, underscoring the chemical scaffold’s utility in developing new therapeutic agents (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003).
Future Directions
properties
IUPAC Name |
1-pyridazin-3-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-3-2-4-7-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSKLNSVINAQGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326422 | |
Record name | 1-(Pyridazin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridazin-3-yl)ethanone | |
CAS RN |
1122-63-0 | |
Record name | 1122-63-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527814 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Pyridazin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridazin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.